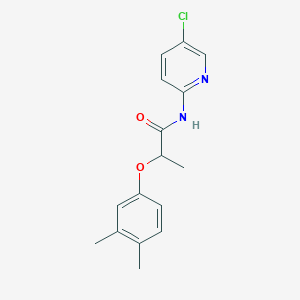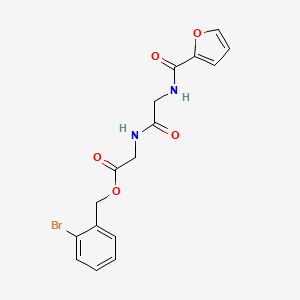
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as BMS-986165, is a small molecule inhibitor of TYK2 and JAK1. It is currently being investigated for its potential therapeutic applications in several autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mécanisme D'action
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a small molecule inhibitor of TYK2 and JAK1, which are enzymes that play a critical role in the immune system. Specifically, TYK2 and JAK1 are involved in the signaling pathways that lead to the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interleukin-12 (IL-12). By inhibiting TYK2 and JAK1, N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is able to reduce the production of these cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to have several biochemical and physiological effects. For example, a study published in the Journal of Pharmacology and Experimental Therapeutics showed that N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide was able to reduce the levels of several pro-inflammatory cytokines, including IL-23 and IL-12, in a mouse model of psoriasis. Another study published in the Journal of Immunology demonstrated that N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide was able to reduce the levels of several pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), in a mouse model of lupus.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has several advantages for use in lab experiments. For example, it is a small molecule inhibitor, which makes it easier to administer and study compared to larger molecules such as antibodies. Additionally, N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has demonstrated efficacy in several preclinical studies, which suggests that it may have potential therapeutic applications in several autoimmune diseases.
However, there are also several limitations to using N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in lab experiments. For example, it is a relatively new molecule, which means that there may be limited information available on its pharmacokinetics and pharmacodynamics. Additionally, there may be limitations to the types of experiments that can be performed with N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, as it is a specific inhibitor of TYK2 and JAK1.
Orientations Futures
There are several potential future directions for research on N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. For example, additional preclinical studies could be performed to investigate its potential therapeutic applications in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, clinical trials could be conducted to evaluate its safety and efficacy in humans. Finally, future research could focus on developing more specific inhibitors of TYK2 and JAK1, which could potentially lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide involves several steps, including the reaction of 4-bromo-3-methylbenzaldehyde with 1-naphthylamine, followed by the reaction of the resulting intermediate with methylsulfonyl chloride. The final step involves the reaction of the intermediate with glycine to yield N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide.
Applications De Recherche Scientifique
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been the subject of several preclinical studies, which have demonstrated its potential therapeutic applications in several autoimmune diseases. For example, a study published in the Journal of Immunology demonstrated that N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide was effective in reducing inflammation in a mouse model of psoriasis. Another study published in the journal Nature Communications showed that N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide was effective in reducing inflammation in a mouse model of lupus.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c1-14-12-16(10-11-18(14)21)22-20(24)13-23(27(2,25)26)19-9-5-7-15-6-3-4-8-17(15)19/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEKMBVQPOVKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN(C2=CC=CC3=CC=CC=C32)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5141482.png)
![3-(ethylthio)-6-(3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141487.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5141508.png)
![4-[2-(4-bromo-2-thienyl)-1-cyanovinyl]benzoic acid](/img/structure/B5141516.png)
![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5141521.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
![2-{3-[(4-phenoxyphenyl)ethynyl]phenyl}-3-{4-[(4-phenoxyphenyl)ethynyl]phenyl}quinoxaline](/img/structure/B5141544.png)

![2,4-dichloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5141559.png)
![3-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-1-benzyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5141574.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5141583.png)
![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-2-methyl-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5141590.png)
